molecular formula C11H11FN2O B571890 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one CAS No. 1272756-02-1

5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one

Cat. No.: B571890
CAS No.: 1272756-02-1
M. Wt: 206.22
InChI Key: YWZQHZPBPMNHNV-UHFFFAOYSA-N
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Description

5’-Fluoro-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one is a synthetic organic compound characterized by a spirocyclic structure. This compound features a quinazolinone core fused with a cyclobutane ring, and a fluorine atom at the 5’ position. The unique spiro arrangement imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one typically involves a multi-step process. One common method is the spiro-condensation reaction, where a quinazolinone derivative reacts with a cyclobutane precursor under specific conditions. The reaction often requires the presence of a strong base and a suitable solvent, such as dimethylformamide or tetrahydrofuran, to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction can produce partially or fully reduced quinazolinone compounds.

Scientific Research Applications

5’-Fluoro-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Fluoro-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one: Similar structure but with a cyclopentane ring instead of cyclobutane.

    5’-Chloro-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one: Chlorine atom at the 5’ position instead of fluorine.

    Spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one: Contains a cyclohexane ring.

Uniqueness

5’-Fluoro-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct three-dimensional properties, making it a valuable scaffold in medicinal chemistry and material science .

Properties

IUPAC Name

5-fluorospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-7-3-1-4-8-9(7)10(15)14-11(13-8)5-2-6-11/h1,3-4,13H,2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZQHZPBPMNHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC3=C(C(=CC=C3)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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